molecular formula C22H22ClN3O4 B2388136 N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide CAS No. 2034449-77-7

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide

Cat. No.: B2388136
CAS No.: 2034449-77-7
M. Wt: 427.89
InChI Key: PSGKPKOGJXVBRV-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is a high-purity chemical reagent designed for research and development applications. This compound features a complex molecular architecture that incorporates an oxalamide functional group, known to be of significant interest in medicinal chemistry and computer-aided drug design (CADD) for the development of novel therapeutic agents . The structure combines a 5-chloro-2-cyanophenyl moiety with a tetrahydro-2H-pyran ring, a scaffold frequently utilized in coordination chemistry and the synthesis of biologically active molecules . Its specific molecular formula is C15H18ClN3O4 . This reagent is presented as a solid and requires cold-chain transportation to ensure stability . It is intended for use in various research areas, including but not limited to, as a building block in organic synthesis, a potential candidate for virtual screening in drug discovery projects, and for the exploration of structure-activity relationships (SAR). The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c23-18-7-6-15(13-24)19(12-18)26-21(28)20(27)25-14-22(29,16-4-2-1-3-5-16)17-8-10-30-11-9-17/h1-7,12,17,29H,8-11,14H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGKPKOGJXVBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a unique combination of functional groups, including a chloro-substituted phenyl ring and a tetrahydro-pyran moiety. Its molecular formula is C23H32ClN3O4C_{23}H_{32}ClN_{3}O_{4}, with a molecular weight of approximately 400.5 g/mol. The presence of multiple functional groups allows for diverse interactions with biological molecules, which may lead to various therapeutic effects.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within cells. It may modulate the activity of enzymes or receptors through binding interactions, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific biological context and target.

Antiviral Activity

Research has indicated that oxalamide derivatives can exhibit antiviral properties. For example, compounds similar to this compound have been shown to inhibit HIV entry by blocking the gp120-CD4 interaction, which is critical for viral entry into host cells . This suggests that the compound may possess similar mechanisms that warrant further investigation.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation or survival could be a significant area of exploration. Studies on related compounds have demonstrated that modifications in the oxalamide structure can enhance cytotoxicity against various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that oxalamides can inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxic effects at low micromolar concentrations.

Structure-Activity Relationship (SAR)

A systematic study of structure-activity relationships (SAR) has revealed that modifications in the functional groups significantly affect biological activity. For example, substituting different halogen atoms or altering the alkyl side chains can enhance or diminish the compound's effectiveness against specific biological targets.

Applications in Medicinal Chemistry

The unique structural features of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenyltetrahydro-pyran)oxalamide make it a valuable candidate for drug development:

  • Antiviral Agents : Potential use as an HIV entry inhibitor.
  • Anticancer Drugs : Investigated for its ability to induce apoptosis in cancer cells.
  • Biochemical Probes : Explored for its ability to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Physicochemical Properties

The target compound’s unique substituents differentiate it from other oxalamides. Key comparisons include:

Compound Name N1 Substituent N2 Substituent Molecular Weight (g/mol) Purity (HPLC) Key Features
Target Compound 5-chloro-2-cyanophenyl 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl ~475 (calculated) N/A Cyanophenyl enhances hydrophobicity; tetrahydro-2H-pyran improves stability
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) 4-chlorophenyl Thiazolyl-pyrrolidine 408.10 93.2% Thiazole ring may enhance antiviral activity; stereoisomeric mixture
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-chloro-4-fluorophenyl 4-methoxyphenethyl 351.1 N/A Chloro-fluorophenyl enhances electronic diversity; methoxy improves solubility
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl ~400 (estimated) N/A Approved flavoring agent; methoxy and pyridine groups aid metabolic stability
BNM-III-170 4-chloro-3-fluorophenyl Guanidinomethyl-indenyl ~600 (estimated) N/A Antiviral activity via CD4-binding site inhibition; trifluoroacetate salt
  • The tetrahydro-2H-pyran moiety in the N2 side chain is unique among compared compounds, which typically employ simpler alkyl or aromatic chains. This could reduce metabolic degradation compared to compounds like S336, which lack cyclic ethers .

Q & A

Q. What are the recommended synthetic routes for N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide, and how can purity be optimized?

Synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Preparation of intermediates (e.g., 5-chloro-2-cyanophenylamine and tetrahydro-2H-pyran derivatives) via nucleophilic substitution or condensation reactions .
  • Step 2 : Oxalamide core formation using oxalyl chloride and amine coupling under inert conditions (e.g., dry THF, 0–5°C) .
  • Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Table: Synthetic Optimization

StepReagents/ConditionsYield (%)Purity (%)
1K₂CO₃, DMF, 80°C65–7085–90
2Oxalyl chloride, THF, 0°C50–5590–92
3Silica chromatography40–45≥95

Q. How is the molecular structure of this compound validated, and what analytical methods are critical?

Structural validation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., hydroxy, cyano groups) and carbon backbone .
  • IR Spectroscopy : Identification of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 495.02) .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodology :

  • Substituent Variation : Synthesize analogs with modified groups (e.g., replace tetrahydro-2H-pyran with morpholine or piperidine) .
  • In Vitro Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR for binding affinity .
  • Statistical Modeling : Apply QSAR models to correlate structural features (e.g., Cl atom position) with IC₅₀ values .

Q. Key Table: SAR Trends

Substituent ModificationBioactivity (IC₅₀, nM)Target Protein
5-Cl-2-cyanophenyl12.3 ± 1.5Kinase A
2-hydroxy-tetrahydro-pyran8.9 ± 0.7Kinase B

Q. What experimental strategies address discrepancies in reported solubility and stability data?

  • Solubility Profiling : Use shake-flask method across pH 1–7.4 (simulated gastric to physiological conditions) .
  • Stability Studies : Incubate in PBS (pH 7.4) and SGF (pH 1.2) at 37°C, monitoring degradation via HPLC at 0, 24, 48 hours .
  • Contradiction Resolution : Cross-validate using multiple labs and standardized protocols (e.g., USP guidelines) .

Q. How can in vivo efficacy and pharmacokinetics (PK) be systematically evaluated?

  • Animal Models : Administer compound (oral/i.v.) in rodent xenografts; measure tumor volume suppression .
  • PK Parameters : Calculate AUC, Cmax, t½ using LC-MS/MS for plasma concentration analysis .
  • Tissue Distribution : Radiolabel compound (¹⁴C) to assess organ-specific accumulation .

Q. Key Table: Pharmacokinetic Profile

RouteDose (mg/kg)Cmax (µg/mL)t½ (h)AUC₀–24 (µg·h/mL)
Oral503.2 ± 0.46.128.5 ± 2.1
i.v.108.7 ± 1.14.345.6 ± 3.8

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on metabolic stability?

  • Comparative Studies : Replicate assays using identical hepatocyte sources (e.g., human vs. rodent) and incubation conditions .
  • Metabolite ID : Use LC-HRMS to identify phase I/II metabolites; compare fragmentation patterns across studies .
  • Statistical Significance : Apply ANOVA to determine if variability stems from biological vs. methodological factors .

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